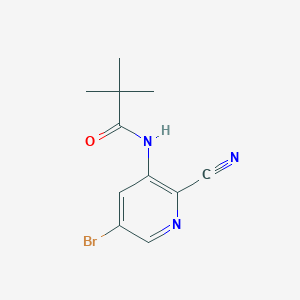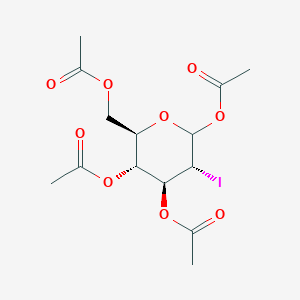
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose
Vue d'ensemble
Description
This compound is a derivative of D-glucopyranose, which is a simple sugar (monosaccharide) with a six-membered ring structure. The “1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo” part of the name suggests that the hydroxyl groups (-OH) on the 1st, 3rd, 4th, and 6th carbons of the sugar ring have been replaced with acetyl groups (-COCH3), the 2nd carbon has been deoxygenated (hence “deoxy”), and an iodine atom has been added .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would be a six-membered ring (derived from D-glucopyranose) with acetyl groups attached to the 1st, 3rd, 4th, and 6th carbons, and an iodine atom attached to the 2nd carbon .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Rearrangements and Reductions
1,3,4,6-Tetra-O-acetyl-2-deoxy-α-D-Glucopyranose is used in chemical rearrangements and reductions, such as with azobisisobutyronitrile (AIBN) and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Giese & Gröninger, 2003).
Study of Deamidation and Acyl Rearrangement
The compound is involved in the specific deamidation process and subsequent acyl rearrangement to produce novel glycoconjugates (Jha & Davis, 1995).
High-Resolution Mass Spectrometry
It has been analyzed by high-resolution mass spectrometry to understand its fragmentation pathways, providing insights into its chemical structure (Dougherty et al., 1973).
Synthesis of Thioureido and Thiazoline Derivatives
This compound is used in synthesizing thioureido and thiazoline derivatives, contributing to the field of organic chemistry (Gonzalez et al., 1986).
Carbohydrate Chemistry and Experimental Analysis
Use in Carbohydrate Chemistry
It serves as a starting material in advanced experiments involving protection and deprotection reactions in carbohydrate chemistry (Cunha et al., 1999).
Glycopeptide Synthesis
It has been used in glycopeptide synthesis, particularly in the O-glycosylation of resin-bound protected peptides (Hollósi et al., 1991).
Synthesis of Anhydro-D-glucopyranose
This compound has been utilized in synthesizing 1,6-anhydro-β-D-glucopyranose, which has applications in distinguishing α, β-anomers chemically (Akagi et al., 1962).
Nuclear Magnetic Resonance Spectrum Analysis
It has been analyzed using nuclear magnetic resonance spectrum to understand its chemical conformation and structure (Ito, 1966).
Reactions with Dimethyl Acetylenedicarboxylate
The compound reacts with dimethyl acetylenedicarboxylate to form unique pyrrole derivatives, demonstrating its versatility in organic synthesis (Sanchez et al., 1974).
Orientations Futures
The future directions for research on this compound would depend on its potential applications. For instance, if it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .
Propriétés
IUPAC Name |
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQRSYVDKIOQHJ-GNMOMJPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723500 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose | |
CAS RN |
95672-63-2 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole](/img/structure/B1441266.png)
![Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate](/img/structure/B1441267.png)
![[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1441269.png)
![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane](/img/structure/B1441270.png)
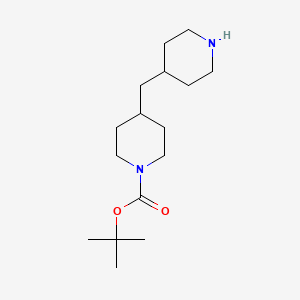

![5-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1441274.png)
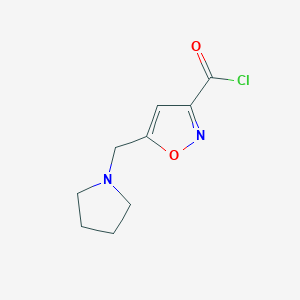

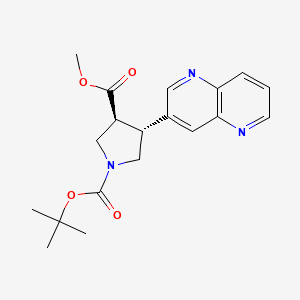

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1441282.png)
